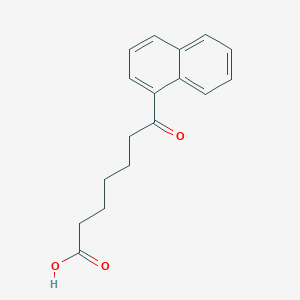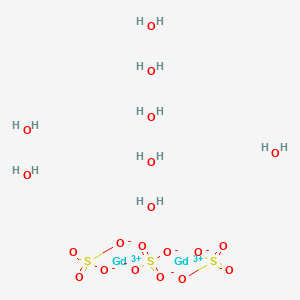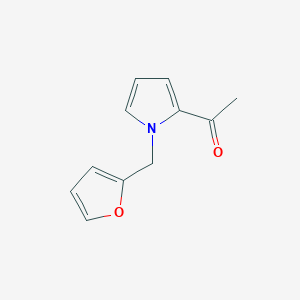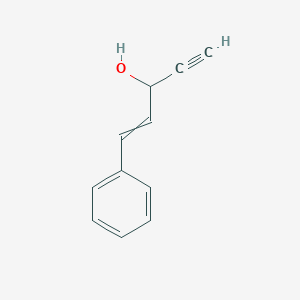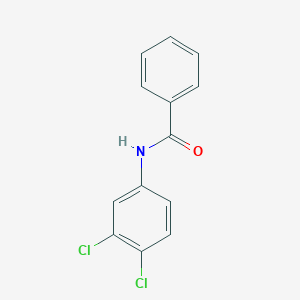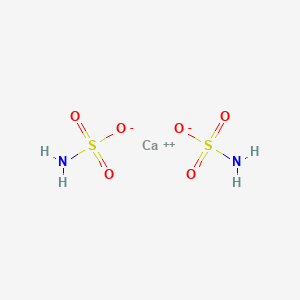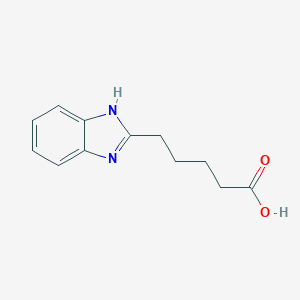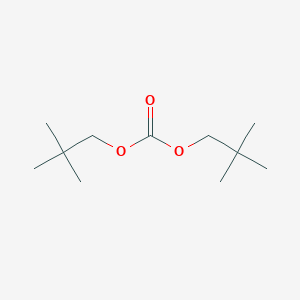
Carbonic acid dineopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid dineopentyl ester, also known as CPNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPNE is a derivative of carbonic acid and is synthesized through a multistep process.
Mechanism of Action
Carbonic acid dineopentyl ester acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the rate of the hydration of carbon dioxide and the dehydration of bicarbonate ion. The mechanism of action of Carbonic acid dineopentyl ester has been studied extensively using various techniques, including X-ray crystallography and molecular modeling.
Biochemical and Physiological Effects:
Carbonic acid dineopentyl ester has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by Carbonic acid dineopentyl ester leads to a decrease in the production of bicarbonate ion, which is an important buffer in the blood. This decrease in bicarbonate ion production can lead to metabolic acidosis, a condition characterized by an increase in blood acidity. Additionally, Carbonic acid dineopentyl ester has been shown to have anti-inflammatory effects and has been used as a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
Carbonic acid dineopentyl ester has several advantages as a research tool, including its high solubility in organic solvents and its stability under various conditions. However, Carbonic acid dineopentyl ester has some limitations as well. Carbonic acid dineopentyl ester is a potent inhibitor of carbonic anhydrase, which can lead to off-target effects in experiments that involve this enzyme. Additionally, Carbonic acid dineopentyl ester has limited water solubility, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research involving Carbonic acid dineopentyl ester. One potential area of research is the development of Carbonic acid dineopentyl ester derivatives with improved solubility and selectivity for carbonic anhydrase isoforms. Another area of research is the use of Carbonic acid dineopentyl ester as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, Carbonic acid dineopentyl ester could be used as a probe for studying the role of carbonic anhydrase in various biological processes.
Synthesis Methods
Carbonic acid dineopentyl ester is synthesized through a multistep process that involves the reaction of neopentyl alcohol with phosgene. The resulting product is then reacted with sodium methoxide to form the corresponding methyl carbonate. The final step involves the reaction of the methyl carbonate with neopentyl alcohol in the presence of a catalyst to form Carbonic acid dineopentyl ester.
Scientific Research Applications
Carbonic acid dineopentyl ester has potential applications in various fields of scientific research, including material science, organic chemistry, and biochemistry. Carbonic acid dineopentyl ester has been used as a solvent for the synthesis of various organic compounds and as a reagent for the preparation of polyurethane foams. In biochemistry, Carbonic acid dineopentyl ester has been used as a probe for studying the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
properties
CAS RN |
13183-14-7 |
|---|---|
Product Name |
Carbonic acid dineopentyl ester |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) carbonate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
VAHNUCFSRZLENO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
Canonical SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



